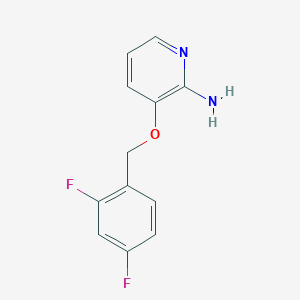![molecular formula C11H16N2O2 B8566213 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is an organic compound with the molecular formula C11H16N2O2. It contains a pyridine ring substituted with a methyl group and an amino group, linked to a pentanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid typically involves the reaction of 4-methyl-2-aminopyridine with a pentanoic acid derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-[(4-methylpyridin-2-yl)amino]pentanoic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the pentanoic acid chain.
2-Amino-5-methylpyridine: Another pyridine derivative with a different substitution pattern
Uniqueness
5-[(4-methylpyridin-2-yl)amino]pentanoic Acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-[(4-methylpyridin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-9-5-7-13-10(8-9)12-6-3-2-4-11(14)15/h5,7-8H,2-4,6H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
FTYOEMLFABJQJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




dimethyl-](/img/structure/B8566147.png)










![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)
